6-Propyltridecane

Description

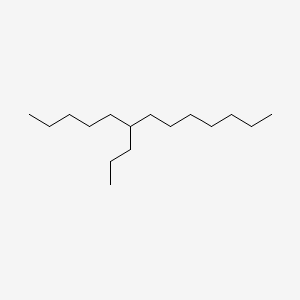

6-Propyltridecane (CAS: 55045-10-8) is a branched alkane with the molecular formula C₁₆H₃₄. Its structure consists of a 13-carbon tridecane backbone with a propyl group (-CH₂CH₂CH₃) attached to the sixth carbon atom. This compound is part of the broader class of aliphatic hydrocarbons, which are characterized by their saturated carbon chains and nonpolar nature.

Properties

CAS No. |

55045-10-8 |

|---|---|

Molecular Formula |

C16H34 |

Molecular Weight |

226.44 g/mol |

IUPAC Name |

6-propyltridecane |

InChI |

InChI=1S/C16H34/c1-4-7-9-10-12-15-16(13-6-3)14-11-8-5-2/h16H,4-15H2,1-3H3 |

InChI Key |

HMKBVDFFYNUAKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCC)CCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Propyltridecane can be achieved through various organic synthesis routes. One common method involves the alkylation of tridecane with a propyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under anhydrous conditions to prevent side reactions .

Industrial production methods may involve catalytic hydrogenation of longer-chain alkenes or alkynes, followed by fractional distillation to isolate the desired compound .

Chemical Reactions Analysis

6-Propyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:

Scientific Research Applications

6-Propyltridecane has several applications in scientific research and industry:

Chemistry: It is used as a reference compound in gas chromatography for the analysis of complex mixtures.

Biology: Studies have explored its role as a pheromone or signaling molecule in certain insect species.

Industry: It is utilized as a solvent and in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism of action of 6-Propyltridecane varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, altering cellular processes. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses . In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-propyltridecane, it is essential to compare it with structurally analogous alkanes, focusing on molecular architecture, physicochemical properties, and biological roles. Below is a detailed analysis:

Structural Isomers and Homologs

The following table highlights key structural and functional differences between this compound and its analogs:

Physicochemical Properties

- Lower melting point compared to linear hexadecane due to reduced van der Waals interactions.

- Higher volatility relative to straight-chain analogs.

Research Findings and Implications

Seed Germination Inhibition

In a 2021 study, this compound showed a significant positive correlation with delayed germination (T₅₀) in seeds (correlation coefficient: +0.791 with R-isomers of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one).

Contrast with Promoters of Germination

In the same study, compounds like cis-11-octadecenoic acid methyl ester accelerated germination (correlation coefficient: -0.486 with T₅₀), highlighting the antagonistic roles of different hydrocarbons in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.